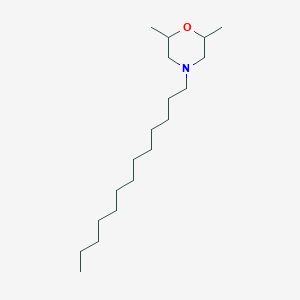
Tridemorph
Overview
Description
Tridemorph is a fungicide used to control Erysiphe graminis . It was developed by BASF in the 1960s under the trade name Calixin . The World Health Organization has categorized it as a Class II “moderately hazardous” pesticide because it is believed harmful if swallowed and can cause irritation to skin and eyes .
Synthesis Analysis
This compound residues in samples were extracted with acetonitrile after hydration, partitioned with saline water, and then purified using an aminopropyl (NH2) SPE cartridge . The purified samples were detected and quantified using LC-ESI-MS/MS .
Molecular Structure Analysis
The molecular formula of this compound is C19H39NO . The molecular structure is based on structures generated from information available in ECHA’s databases .
Chemical Reactions Analysis
A thin layer chromatographic method for the detection of this compound (Calixin) a systemic fungicide in biological material is described . The fungicide reacts with iodine in chloroform solution giving yellowish addition compound which with starch solution gives an intense blue colored spot with detection limit of 5 μg .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 297.519 and a density of 0.9±0.1 g/cm3 . Its boiling point is 371.3±17.0 °C at 760 mmHg .
Scientific Research Applications
Analytical Method Development for Tridemorph in Food Safety :
- A study developed a sensitive and reliable analytical method for determining this compound residues in tea samples. This method is important for ensuring food safety, using liquid chromatograph-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) (Do et al., 2014).
Impact on Sterol Biosynthesis :
- Research showed that this compound causes strong accumulation of 9β,19-cyclopropyl sterols in bramble cell cultures, indicating its potential impact on sterol biosynthesis (Schmitt, Benveniste & Leroux, 1981).
- Another study found that this compound inhibits sterol biosynthesis in various organisms, affecting enzymes crucial in this pathway (Kerkenaar, 1983).
Fungicide Mode of Action :
- This compound was observed to have a broad antifungal activity, affecting the morphology of fungal cells and impacting sterol biosynthesis. It also showed effects on lipid synthesis and DNA synthesis (Kerkenaar, Barug & Sijpesteijn, 1979).
Influence on Soil and Environmental Microbiology :
- A study on tropical rice soil showed that this compound influenced methane production and oxidation, affecting the population of methanogenic and methanotrophic bacteria (Bharati et al., 1999).
Agricultural Applications :
- Research on winter wheat indicated that this compound, combined with other fungicides, can impact diseases, green leaf area, and breadmaking quality of crops (Gooding et al., 1994).
Effect on Microbial Enzyme Activities :
- This compound was found to inhibit activities of enzymes like glucose and lactate dehydrogenase in various bacterial cultures, suggesting its broader impact beyond fungi (Kalam & Banerjee, 1995).
Mechanism of Action
Target of Action
Tridemorph, a systemic fungicide, primarily targets the sterol biosynthesis pathway in fungi . It specifically inhibits the enzymes cycloeucalenol-obtusifoliol isomerase and sterol Δ8→Δ7 isomerase . These enzymes play crucial roles in the production of ergosterol, a vital component of fungal cell membranes .
Mode of Action
This compound disrupts the normal function of the fungal cell membrane by inhibiting the production of ergosterol . It acts as a structural and electronic mimic of the carbocationic high energy intermediate generated during the Δ8→Δ7 isomerization, binding more tightly to the active site than the substrate itself, thereby blocking the catalytic action of the enzyme .
Biochemical Pathways
The inhibition of the sterol biosynthesis pathway by this compound leads to the accumulation of Δ8-sterols, which adversely affect the fungal membrane and prevent normal fungal growth . This disruption in the sterol biosynthesis pathway also causes the β5-sterols, normally the most abundant, to be largely replaced by β3,19-cyclopropyl sterols .
Pharmacokinetics
It’s known that this compound is a systemic fungicide, suggesting it can be absorbed and distributed throughout the plant to exert its effects .
Result of Action
The result of this compound’s action is the inhibition of fungal growth. By disrupting the production of ergosterol, this compound compromises the integrity of the fungal cell membrane, leading to inhibited growth and eventual death of the fungus .
Action Environment
This compound is used in various environments to control fungal diseases in crops like cereals, bananas, tea, vegetables, and ornamentals . Its efficacy can be influenced by environmental factors such as soil composition, temperature, and moisture levels.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Tridemorph interacts with enzymes involved in sterol biosynthesis in plants . It primarily inhibits the Δ8→Δ7 isomerization reaction in ergosterol biosynthesis , causing the accumulation of Δ8-sterols which adversely affect the fungal membrane and prevent normal fungal growth .
Cellular Effects
This compound affects the growth and sterol composition of wheat and maize seedlings . It depresses the growth of the shoot, primary leaves, and root of both crop plants but increases the dry matter content .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the enzyme cycloeucalenol-obtusifoliol isomerase . This enzyme opens the cyclopropane ring of cyclopropyl sterols . This compound’s inhibition of this enzyme leads to the accumulation of 9β,19-cyclopropyl sterols .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For example, in maize seedlings treated with this compound for 3 to 4 weeks from the onset of germination, very few Δ5-sterols, the major sterols of the control, were detected in the treated plants, and 9β,19-cyclopropyl sterols accumulated dramatically in both roots and leaves .
Metabolic Pathways
This compound is involved in the metabolic pathway of sterol biosynthesis in plants . It interacts with the enzyme cycloeucalenol-obtusifoliol isomerase, leading to changes in sterol composition .
Transport and Distribution
This compound readily diffuses from the roots to the whole plant and reaches its enzymic targets in most of the leaf cells .
properties
IUPAC Name |
2,6-dimethyl-4-tridecylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18(2)21-19(3)17-20/h18-19H,4-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOPFCCWCSOHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCN1CC(OC(C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041376 | |
| Record name | 2,6-Dimethyl-4-tridecylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tridemorph | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
24602-86-6, 81412-43-3 | |
| Record name | 2,6-Dimethyl-4-tridecylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24602-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridemorph [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024602866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridemorph [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081412433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridemorph | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethyl-4-tridecylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridemorph | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tridemorph | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tridemorph | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Tridemorph | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




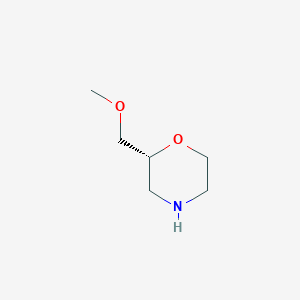
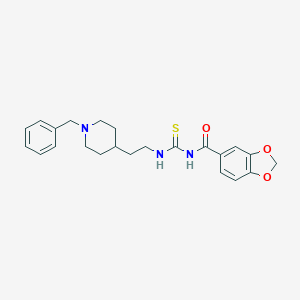
![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide](/img/structure/B114751.png)
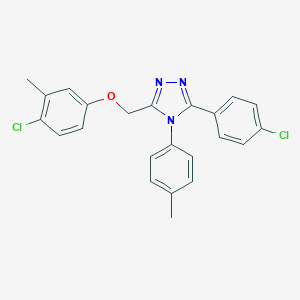
![2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide](/img/structure/B114756.png)
![3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B114761.png)
![3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B114763.png)
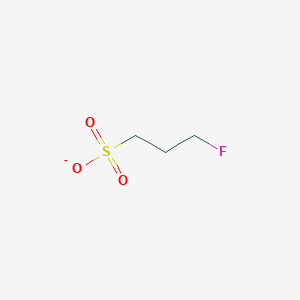


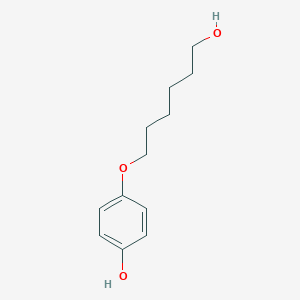
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B114781.png)
